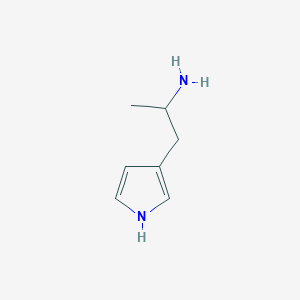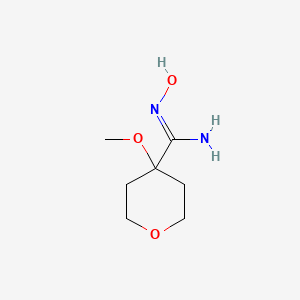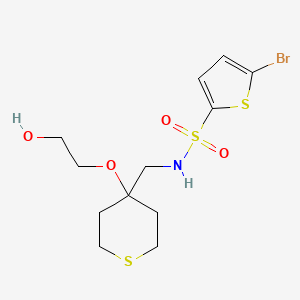
3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one” is a quinolinone derivative with an ethoxybenzenesulfonyl group at the 3-position and ethyl groups at the 1 and 6-positions. Quinolinones are a class of compounds that contain a quinoline backbone, which is a fused benzene and pyridine ring, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The carbonyl group at the 4-position, the ethoxybenzenesulfonyl group at the 3-position, and the ethyl groups at the 1 and 6-positions would be key functional groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, the ethoxybenzenesulfonyl group, and the ethyl groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction . The ethoxybenzenesulfonyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxybenzenesulfonyl group could potentially increase its solubility in polar solvents .
Scientific Research Applications
Synthesis and Characterization Studies have shown innovative synthesis methods for derivatives related to "3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one," highlighting their potential in creating novel compounds with diverse applications. For example, the synthesis of quinazolinone derivatives and their antimicrobial activity were explored, indicating a method to create substances with potential pharmaceutical applications (Habib, Hassan, & El‐Mekabaty, 2013).
Antioxidant Properties and Applications Ethoxyquin, a compound related to the chemical structure , has been extensively studied for its antioxidant properties, particularly in the context of animal feed to prevent lipid peroxidation. Research has detailed the mechanisms through which ethoxyquin and its derivatives protect against oxidative stress and their implications for food safety and toxicology (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Chemical Reactions and Mechanisms The chemical reactivity and mechanisms of action of compounds similar to "3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one" have been a focus of several studies. Research into the Lewis acid-promoted reactions of related compounds has provided insights into their potential utility in synthetic chemistry and the development of new synthetic methodologies (Engler & Scheibe, 1998).
Biological Activities and Effects The biological activities of ethoxyquin and related compounds, including their effects on enzymatic activities and potential toxicity, have been investigated to understand their safety and efficacy in various applications. Studies have shown both the beneficial effects of these antioxidants in reducing the toxicity of certain compounds and their potential genotoxic effects, underscoring the importance of comprehensive evaluation for safety (Blaszczyk & Skolimowski, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1,6-diethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-15-7-12-19-18(13-15)21(23)20(14-22(19)5-2)27(24,25)17-10-8-16(9-11-17)26-6-3/h7-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQBGGRURZFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2555851.png)

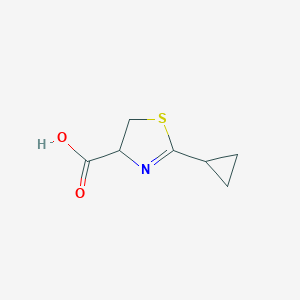

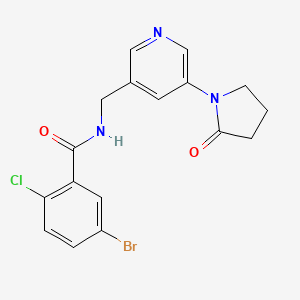
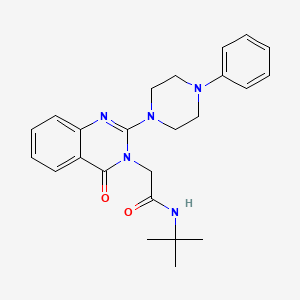

![[4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)phenyl]acetic acid](/img/structure/B2555864.png)
